3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide

Description

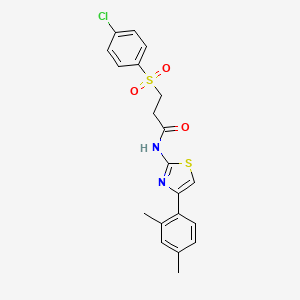

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide is a complex organic compound that features a sulfonyl group, a thiazole ring, and a chlorophenyl group

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S2/c1-13-3-8-17(14(2)11-13)18-12-27-20(22-18)23-19(24)9-10-28(25,26)16-6-4-15(21)5-7-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIPXDMAPUMCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Amidation: The final step involves the formation of the amide bond through the reaction of the sulfonylated thiazole with a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfonyl group.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include sulfides.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the thiazole ring is particularly noteworthy, as thiazole-containing compounds often exhibit significant biological activity.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The sulfonyl group and thiazole ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

3-((4-bromophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide: Similar structure but with a bromine atom instead of chlorine.

3-((4-methylphenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in its analogs.

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)propanamide is a complex organic compound characterized by the presence of a thiazole ring, sulfonyl group, and propanamide moiety. This structure suggests potential applications in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with a thiazole derivative in the presence of appropriate bases and solvents. The process may include purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds with similar structures have shown effectiveness against various pathogenic strains, including fungi and Mycobacterium tuberculosis . The sulfonamide group is believed to enhance the interaction with microbial targets.

Antitumor Activity

Thiazole-containing compounds are recognized for their potential as antitumor agents. Research has demonstrated that certain thiazole derivatives possess cytotoxic effects against cancer cell lines. For example, thiazole analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative activity .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Binding : It could interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Cell Cycle Disruption : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.

Case Studies and Research Findings

Q & A

Basic: What are the established synthetic routes for this compound, and what key reaction conditions optimize yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones or esters under reflux in ethanol or methanol .

- Step 2: Introduction of the sulfonyl group via nucleophilic aromatic substitution (SNAr), where 4-chlorophenylsulfonyl chloride reacts with the thiazole amine in dimethylformamide (DMF) at 80°C .

- Step 3: Amide coupling using propanoic acid derivatives activated by carbodiimides (e.g., EDC/HOBt) in dichloromethane or THF .

Critical Conditions:

- Temperature control during SNAr (80°C avoids decomposition) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .

- Monitoring by TLC/HPLC to ensure >95% purity .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Assign signals for the sulfonyl group (δ ~7.8 ppm for aromatic protons, δ 120–140 ppm for carbons) and thiazole ring (δ 8.1–8.3 ppm for C-H) .

- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonyl incorporation .

- Mass Spectrometry (HRMS): Exact mass matching the molecular formula (e.g., C22H20ClN3O3S2) validates synthesis .

Quality Control:

- Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., amide NH) .

- Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

Contradictions may arise from:

- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC50 vs. EC50).

- Solubility Issues: Use DMSO stocks ≤0.1% to avoid cytotoxicity .

Resolution Strategies:

- Orthogonal Assays: Validate antiproliferative activity via both MTT and ATP-based luminescence assays .

- Dose-Response Curves: Test 10 concentrations (1 nM–100 µM) to ensure reproducibility .

- Control Compounds: Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions .

Advanced: What strategies elucidate structure-activity relationships (SAR) for the sulfonyl and thiazole moieties?

Methodological Answer:

- Analog Synthesis: Replace 4-chlorophenylsulfonyl with 4-fluorophenylsulfonyl to assess electronic effects on target binding .

- Thiazole Modifications: Substitute 2,4-dimethylphenyl with 4-methoxyphenyl to probe steric vs. electronic contributions .

Key Experiments:

- Enzymatic Assays: Test inhibition of COX-2 or carbonic anhydrase isoforms (common sulfonamide targets) .

- Crystallography: Resolve co-crystal structures with target proteins to map binding interactions (e.g., sulfonyl oxygen hydrogen bonds) .

Advanced: How are intermediates isolated in multi-step synthesis, and what regioselectivity challenges arise?

Methodological Answer:

- Isolation Techniques:

- Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted sulfonyl chlorides .

- Recrystallization (ethanol/water) purifies thiazole intermediates .

Regioselectivity Challenges:

- Thiazole Formation: Competing cyclization pathways may yield 4- or 5-substituted thiazoles. Use Hantzsch conditions (thiourea + α-bromo ketone) to favor 2-aminothiazole .

- SNAr Reactions: Steric hindrance at the thiazole 2-position directs sulfonyl group attachment .

Advanced: What computational methods predict target binding interactions?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using flexible ligand/rigid receptor protocols .

- MD Simulations (GROMACS): Simulate binding stability over 100 ns to assess sulfonyl group interactions with catalytic lysine residues .

- QSAR Models: Train models on analogs with known IC50 values to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.